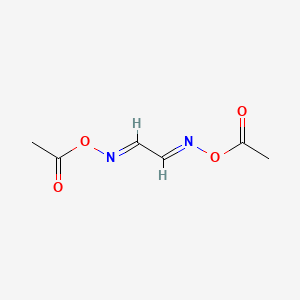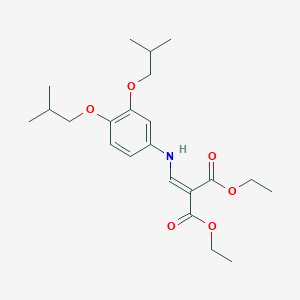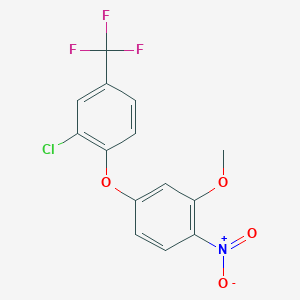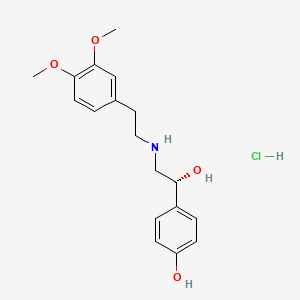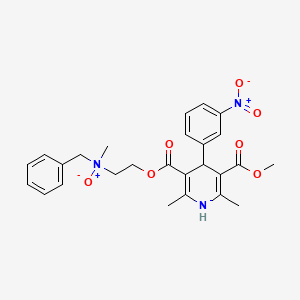
Nicardipine N-Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nicardipine N-Oxide is a derivative of Nicardipine, a well-known calcium channel blocker used primarily for the treatment of hypertension and angina . This compound retains the core structure of Nicardipine but includes an additional N-oxide functional group, which can significantly alter its chemical properties and biological activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Nicardipine N-Oxide typically involves the oxidation of Nicardipine. Common oxidizing agents used for this transformation include hydrogen peroxide (H₂O₂) in the presence of catalysts such as titanium silicalite (TS-1) or sodium perborate in acetic acid . These reactions are generally carried out under mild conditions to ensure high yields and purity of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and scalability of the process .
化学反応の分析
Types of Reactions: Nicardipine N-Oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert the N-oxide group back to the parent amine.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), sodium perborate.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, reduction of this compound typically yields Nicardipine, while oxidation can produce more highly oxidized species .
科学的研究の応用
Nicardipine N-Oxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying N-oxide chemistry.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical testing.
作用機序
The mechanism of action of Nicardipine N-Oxide is similar to that of Nicardipine, involving the inhibition of calcium ion influx through voltage-sensitive calcium channels in vascular smooth muscle and cardiac muscle . This leads to vasodilation and reduced blood pressure. The N-oxide group may also impart additional biological activities, such as enhanced solubility or altered metabolic stability .
類似化合物との比較
Nicardipine: The parent compound, primarily used for hypertension and angina.
Nifedipine: Another calcium channel blocker with similar therapeutic uses.
Amlodipine: A longer-acting calcium channel blocker used for hypertension and angina.
Uniqueness of Nicardipine N-Oxide: this compound is unique due to the presence of the N-oxide functional group, which can alter its chemical and biological properties. This modification can lead to differences in solubility, metabolic stability, and potentially new therapeutic applications .
特性
分子式 |
C26H29N3O7 |
|---|---|
分子量 |
495.5 g/mol |
IUPAC名 |
N-benzyl-2-[5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxy-N-methylethanamine oxide |
InChI |
InChI=1S/C26H29N3O7/c1-17-22(25(30)35-4)24(20-11-8-12-21(15-20)28(32)33)23(18(2)27-17)26(31)36-14-13-29(3,34)16-19-9-6-5-7-10-19/h5-12,15,24,27H,13-14,16H2,1-4H3 |
InChIキー |
JPVQZRYGWSPTRI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC[N+](C)(CC2=CC=CC=C2)[O-])C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


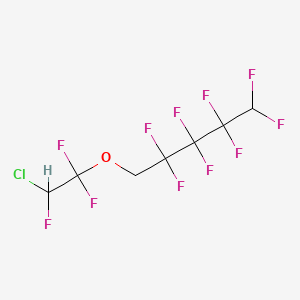
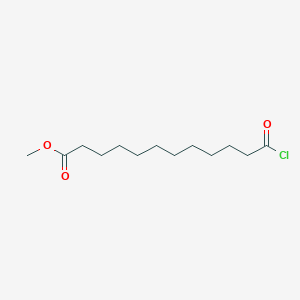
![2,9,11,18,20,27-Hexazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(27),3,5,7,9,12,14,16,18,21,23,25-dodecaene](/img/structure/B13422059.png)

